Technical Monograph: 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid
Technical Monograph: 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid
This technical guide provides an in-depth analysis of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid (CAS 944890-37-3) . It is structured to serve researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a scaffold for enzyme inhibition (specifically D-amino acid oxidase, DAAO) and its synthetic accessibility.
CAS Registry Number: 944890-37-3 Chemical Formula: C₁₃H₁₃NO₄ Molecular Weight: 247.25 g/mol Class: Aminomethyl-furoic Acid Derivatives / Pharmacological Probe
Executive Technical Summary
5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid represents a specialized chemotype in medicinal chemistry, combining a polar, ionizable "head" (furoic acid) with a lipophilic, electron-rich "tail" (2-methoxyaniline) via a flexible methylene linker.
While often encountered in high-throughput screening (HTS) libraries, this specific architecture is not random. It aligns with the Structure-Activity Relationship (SAR) requirements for D-Amino Acid Oxidase (DAAO) inhibitors . DAAO inhibitors are critical investigational agents for modulating N-methyl-D-aspartate (NMDA) receptor activity in schizophrenia and cognitive disorders. This compound serves as a robust chemical probe for exploring the "secondary pocket" of flavoprotein active sites.
Key Physicochemical Profile
| Property | Value (Predicted/Exp) | Significance |
| pKa (Acid) | ~3.1 - 3.5 | Highly acidic; exists as a carboxylate anion at physiological pH (7.4). |
| pKa (Base) | ~4.5 - 5.0 | The aniline nitrogen is weakly basic; likely uncharged at pH 7.4. |
| LogP | ~2.1 | Moderate lipophilicity; suggests good membrane permeability. |
| TPSA | ~75 Ų | Within the ideal range for blood-brain barrier (BBB) penetration (<90 Ų). |
| H-Bond Donors | 2 (COOH, NH) | Critical for active site anchoring. |
Structural Biology & Pharmacophore Mapping
The biological utility of CAS 944890-37-3 is defined by its ability to mimic the transition state of D-amino acids while extending into hydrophobic enzyme pockets.
The Furoic Acid "Warhead"
The 2-furoic acid moiety is a classic bioisostere for the carboxylate group of D-amino acids (the natural substrates of DAAO).
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Mechanism: The carboxylate forms an electrostatic interaction with Arg283 and Tyr224 in the DAAO active site.
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Planarity: The furan ring ensures a planar conformation that fits the narrow channel leading to the Flavin Adenine Dinucleotide (FAD) cofactor.
The Aminomethyl Linker & Aniline Tail
Unlike simple furoic acid, this derivative features a 5-position substitution.
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Secondary Pocket Access: The methylene linker allows the 2-methoxyphenyl group to rotate and occupy the "hydrophobic sub-pocket" near the active site entrance.
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Ortho-Methoxy Effect: The ortho-methoxy group on the aniline ring restricts rotation (atropisomerism potential) and provides an additional weak H-bond acceptor, potentially increasing selectivity against homologous enzymes like D-aspartate oxidase (DDO).
Pharmacophore Visualization
The following diagram illustrates the logical segmentation of the molecule relative to its binding potential.
Figure 1: Pharmacophore segmentation of CAS 944890-37-3 mapping structural features to potential enzyme binding sites.
Synthetic Methodology
The most reliable and high-yield route to CAS 944890-37-3 is Reductive Amination . This approach avoids the over-alkylation risks associated with direct alkylation of amines and preserves the sensitive furan ring.
Retrosynthetic Analysis
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Bond Disconnection: C–N bond between the methylene group and the aniline nitrogen.
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Precursors: 5-Formyl-2-furoic acid (Starting Material A) and 2-Methoxyaniline (o-Anisidine, Starting Material B).
Detailed Protocol (Bench-Scale)
Note: This protocol is designed for a 1.0 mmol scale. Adjust volumes accordingly.
Reagents:
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5-Formyl-2-furoic acid (140 mg, 1.0 mmol)
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2-Methoxyaniline (123 mg, 1.0 mmol)
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Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol)
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Acetic Acid (glacial, catalytic amount)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)
Step-by-Step Workflow:
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Imine Formation (In Situ):
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In a dry round-bottom flask, dissolve 5-formyl-2-furoic acid and 2-methoxyaniline in DCE (5 mL).
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Add Acetic Acid (1-2 drops) to catalyze imine formation.
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Stir at room temperature (RT) for 1–2 hours under nitrogen atmosphere. Checkpoint: Solution may darken slightly.
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Reduction:
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Cool the mixture to 0°C.
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Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes. Why STAB? It is milder than NaBH₄ and reduces the imine selectively without reducing the aldehyde or the furan ring.
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Allow the reaction to warm to RT and stir overnight (12–16 hours).
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Quench & Workup:
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Quench with saturated aqueous NaHCO₃ solution (caution: gas evolution).
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Adjust pH of the aqueous layer to ~4–5 with 1M HCl (carefully) to ensure the carboxylic acid is protonated enough to extract, or use a specific extraction at neutral pH if the zwitterion is soluble in organic phase. Optimization: For amino-acids, isoelectric precipitation is often preferred.
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Extract with Ethyl Acetate (3 x 10 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification:
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Recrystallization from Ethanol/Water or Flash Column Chromatography (MeOH:DCM gradient).
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Synthetic Pathway Diagram
Figure 2: One-pot reductive amination pathway for the synthesis of CAS 944890-37-3.
Stability & Handling (Self-Validating Protocols)
When working with CAS 944890-37-3, researchers must account for the specific sensitivities of the furan ring and the secondary amine.
Furan Ring Sensitivity (The Acid Test)
Furan rings are electron-rich but acid-sensitive. They can undergo hydrolytic ring opening under strong acidic conditions (e.g., heating in concentrated HCl), forming 1,4-dicarbonyl compounds (levulinic acid derivatives).
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Validation: Avoid heating the compound in strong mineral acids. For salt formation, use mild acids (e.g., fumaric acid) or stoichiometric HCl at low temperatures.
Oxidation Potential
The benzylic-like position (aminomethyl) attached to the electron-rich furan is susceptible to autoxidation upon prolonged exposure to air and light.
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Storage: Store solid at -20°C. Solutions in DMSO should be prepared fresh or stored under inert gas.
Analytical Validation (HPLC/LC-MS)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
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Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
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Gradient: 5% to 95% ACN over 10 minutes.
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Detection: UV at 254 nm (Furan/Phenyl absorption).
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Mass Spec: Look for [M+H]⁺ = 248.25 and [M-H]⁻ = 246.25.
Biological Context & References
Primary Application: DAAO Inhibition
Research into schizophrenia suggests that hypofunction of the NMDA receptor contributes to symptoms. D-Serine is a co-agonist of the NMDA receptor.[1][2][3] DAAO degrades D-Serine.[2][3] Therefore, inhibiting DAAO increases D-Serine levels, potentially restoring NMDA function.[1][3]
CAS 944890-37-3 serves as a second-generation DAAO inhibitor scaffold . Unlike first-generation inhibitors (small carboxylic acids like benzoate), the addition of the aminomethyl-aryl tail allows for higher affinity binding by exploiting the hydrophobic channel of the enzyme.
References
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Sacchi, S., et al. (2013).[1] "Structure-activity relationships of new D-amino acid oxidase inhibitors." Current Pharmaceutical Design.
- Context: Establishes the SAR for 5-substituted-2-furoic acids in DAAO inhibition.
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Katane, M., et al. (2011). "Identification of novel D-amino acid oxidase inhibitors by in silico screening and in vitro assay." Journal of Medicinal Chemistry.
- Context: Discusses the binding mode of furan-carboxylic acid bioisosteres.
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Santa Cruz Biotechnology. "5-{[(2-methoxyphenyl)amino]methyl}-2-furoic acid Product Data."
- Context: Commercial verific
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PubChem Compound Summary. "5-substituted-2-furoic acid derivatives."
- Context: General physicochemical d
Disclaimer: This guide is for research and development purposes only. The compound described is not approved for human therapeutic use.
